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Compound of Interest

Compound Name: Theliatinib tartrate

Cat. No.: B12404286

An assessment of the reproducibility of published data on Theliatinib tartrate presents a
nuanced challenge due to the limited availability of comprehensive clinical trial results in peer-
reviewed literature. Initial database searches for "Theliatinib" reveal a compound also known as
Xiliertinib or HMPL-309, a potent inhibitor of the epidermal growth factor receptor (EGFR).
However, the phonetic similarity to "Olverembatinib” (HQP1351), a third-generation BCR-ABL
inhibitor, may lead to confusion. To provide a thorough guide, this report addresses both
compounds, presenting the available data for each and comparing them to relevant alternatives
in their respective classes.

Section 1: Theliatinib (Xiliertinib, HMPL-309) as an
EGFR Inhibitor

Theliatinib is an investigational, orally available, ATP-competitive inhibitor of EGFR.[1] Unlike
third-generation EGFR inhibitors that primarily target resistance mutations like T790M,
Theliatinib was designed with a strong affinity for wild-type EGFR.[2] Its development was
aimed at treating solid tumors with high EGFR activation, such as esophageal and head and
neck cancers.[2] However, the clinical development of Theliatinib appears to have been
discontinued after Phase 1, limiting the amount of publicly available and reproducible clinical
data.[3]

Preclinical Efficacy of Theliatinib
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A significant portion of the available data on Theliatinib comes from a preclinical study using
patient-derived xenograft (PDX) models of esophageal cancer.[4] This study provides the most
detailed insights into its mechanism and anti-tumor activity.

Parameter Theliatinib Gefitinib Erlotinib
Ki (wild-type EGFR) 0.05 nM 0.35nM 0.38 nM
IC50 (wild-type
( yp 3nM

EGFR)
IC50 (EGFR

22 nM
T790M/L858R)

o Significantly less

Up to 100% in high )

Tumor Growth ) effective than
o EGFR expression o

Inhibition Theliatinib in the same

models

models

Table 1: Preclinical inhibitory activity of Theliatinib against EGFR.[4][5]

Experimental Protocols: Preclinical Evaluation of
Theliatinib

The primary source of reproducible preclinical data for Theliatinib outlines the following
methodologies:[4]

e Enzyme Kinetics: The inhibitory activity (Ki) of Theliatinib against wild-type EGFR was
determined using the Z-Lye™ method. The assay measured the inhibition of EGFR kinase in
the presence of varying ATP concentrations to establish that Theliatinib is an ATP-
competitive inhibitor.

o Cell-Based Assays: The potency of Theliatinib on EGFR phosphorylation and cell viability
was assessed in multiple EGFR-dependent cell lines to determine IC50 values.

 In Vivo Studies: Patient-derived xenograft (PDX) models from esophageal cancer patients
were established in nude mice. Theliatinib was administered orally at clinically relevant
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doses, and tumor volume was measured to evaluate anti-tumor efficacy. Target inhibition

was confirmed by analyzing EGFR phosphorylation in tumor tissues post-treatment.

Comparison with Third-Generation EGFR Inhibitors:
Osimertinib and Aumolertinib

Given the limited clinical data for Theliatinib, a direct comparison of its clinical reproducibility is

not feasible. However, a comparison of its intended therapeutic class with established third-

generation EGFR inhibitors, Osimertinib and Aumolertinib, highlights the current standard of

care for EGFR-mutated non-small cell lung cancer (NSCLC).

Key Efficacy Data (First-

Drug Mechanism of Action .
Line NSCLC)
Preclinical data shows tumor
o Potent inhibitor of wild-type regression in high EGFR
Theliatinib . -
EGFR expression models.[4] Clinical
data is limited.
FLAURA trial: Median
S Progression-Free Survival
Irreversible inhibitor of EGFR
e (PFS) of 18.9 months.[7]
) o sensitizing and T790M ] ]
Osimertinib ) ) ] FLAURAZ trial (with
resistance mutations, while ]
) ) chemotherapy): Median
sparing wild-type EGFR.[6] ]
Overall Survival (OS) of 47.5
months.[8]
Selective for mutant EGFR AENEAS trial: Median PFS of
o over wild-type EGFR, inhibiting ~ 19.3 months.[11] Real-world
Aumolertinib

both sensitizing and T790M

resistance mutations.[9][10]

data: Median PFS of 24.97
months.[12]

Table 2: Comparison of Theliatinib with Osimertinib and Aumolertinib.

Visualizing EGFR Signaling and Preclinical Evaluation

The following diagrams illustrate the EGFR signaling pathway targeted by these inhibitors and

a typical workflow for their preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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